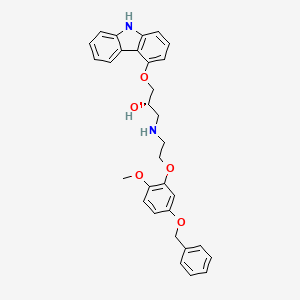

(S)-(-)-5'-Benzyloxyphenyl Carvedilol

Vue d'ensemble

Description

Carvedilol is a non-selective beta-adrenergic antagonist used to treat mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction in clinically stable patients . It works by affecting the response to nerve impulses in certain parts of the body, like the heart. As a result, the heart beats slower and decreases the blood pressure .

Molecular Structure Analysis

Carvedilol’s molecular structure has been studied using various techniques such as vibrational and UV spectra, NBO studies, and molecular orbital computations . These studies provide insights into the molecular structure and conformation of carvedilol.

Physical And Chemical Properties Analysis

Carvedilol is a weak base that is substantially insoluble in water, acidic solutions, and gastric and intestinal fluids . The solubility of carvedilol varies according to the solvent pH .

Applications De Recherche Scientifique

Heart Failure Treatment

The drug has been extensively studied for its efficacy in treating heart failure across all stages. It offers non-selective β- and α1-adrenoreceptor antagonism properties, along with multiple cardioprotective effects that are beneficial in managing heart failure, even in dialysis patients .

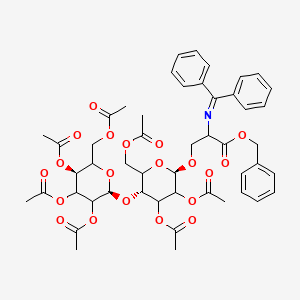

Pharmaceutical Polymorphism

Carvedilol exhibits polymorphism, meaning it can exist in multiple crystal forms. Each form can have different physical properties, such as solubility and dissolution rate, which can significantly affect the drug’s bioavailability and therapeutic efficacy. Understanding these polymorphs is crucial for developing effective pharmaceutical formulations .

Solid-State Characterization

The solid-state properties of carvedilol, influenced by intermolecular interactions, are essential for its formulation. Detailed studies on the crystal structure and thermal behavior of carvedilol polymorphs provide insights into its stability and dissolution profiles, which are vital for its pharmaceutical application .

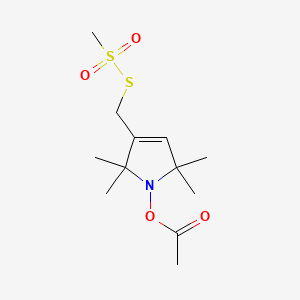

Electroanalytical Techniques

Electroanalysis is applied to assess the compatibility and stability of carvedilol with other substances. Techniques like voltammetry and electrochemical impedance spectroscopy (EIS) are used to evaluate kinetic and thermodynamic parameters, which are important for ensuring the drug’s efficacy and safety .

Supramolecular Chemistry

The study of supramolecular interactions in carvedilol’s crystal forms can reveal how these interactions influence the drug’s dissolution profiles. This knowledge is key to optimizing the drug’s performance, especially for poorly water-soluble medications like carvedilol .

Mécanisme D'action

Mode of Action

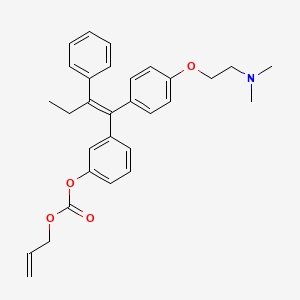

The (S)-(-)-5’-Benzyloxyphenyl Carvedilol acts as an inverse agonist at the β1- and β2-adrenoceptors, and blocks α1-adrenoceptors in the vasculature . By blocking these receptors, it slows down the heart rate and reduces blood pressure . The S(-) enantiomer of Carvedilol has a much higher affinity for the cardiac β1ARs and β2ARs than the R(+) enantiomer, which is essentially a pure α1AR-blocker .

Biochemical Pathways

Carvedilol affects several biochemical pathways. It has been shown to activate β2-adrenoceptors, which are G protein-coupled receptors . This activation drives all detectable carvedilol signaling through β2ARs . Additionally, carvedilol has been found to have anti-inflammatory effects that benefit the heart .

Pharmacokinetics

Carvedilol is a highly lipophilic drug, which is rapidly absorbed from the gastrointestinal tract . It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol . Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug . The main pathways of carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation .

Result of Action

The action of (S)-(-)-5’-Benzyloxyphenyl Carvedilol results in a decrease in heart rate and blood pressure . This leads to an increase in the amount of blood and oxygen supplied to the heart . It also has beneficial effects in heart failure, left ventricular dysfunction, and hypertension .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-(-)-5’-Benzyloxyphenyl Carvedilol. For instance, exposure to pollutants and extremes in noise and temperature can affect cardiovascular health and potentially alter the effectiveness of the drug . Furthermore, lifestyle factors such as smoking and diet can impact the drug’s efficacy . Therefore, maintaining a healthy environment and lifestyle is crucial for the optimal effectiveness of the drug.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHXJWOZEWRBDU-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601118466 | |

| Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601118466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217822-96-2 | |

| Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217822-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601118466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-(t-butyldimethylsilyloxy)phenyl]-2-phenyl-1-butene](/img/structure/B561946.png)

![2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561953.png)

![Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B561954.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B561958.png)

![2-[2-[2-(2-t-Boc-aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Methyl Ester](/img/structure/B561959.png)